
tert-butylsulfinyl N,N-dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butylsulfinyl N,N-dimethylcarbamodithioate is a chemical compound known for its unique structural properties and reactivity. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of tert-butylsulfinyl N,N-dimethylcarbamodithioate typically involves the reaction of tert-butylsulfinyl chloride with N,N-dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions using similar synthetic routes, with optimizations for yield and efficiency.
Chemical Reactions Analysis
Tert-butylsulfinyl N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butylsulfinyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butylsulfinyl N,N-dimethylcarbamodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butylsulfinyl N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its action include oxidation-reduction reactions and nucleophilic substitution .
Comparison with Similar Compounds
Tert-butylsulfinyl N,N-dimethylcarbamodithioate can be compared with other similar compounds, such as tert-butanesulfinamide and N-tert-butanesulfinyl imines. These compounds share similar structural features and reactivity patterns but differ in their specific applications and reactivity.
Similar compounds include:
- Tert-butanesulfinamide
- N-tert-butanesulfinyl imines
Properties
CAS No. |
67049-87-0 |
|---|---|
Molecular Formula |
C7H15NOS3 |
Molecular Weight |
225.4 g/mol |
IUPAC Name |
tert-butylsulfinyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H15NOS3/c1-7(2,3)12(9)11-6(10)8(4)5/h1-5H3 |
InChI Key |
FTMZYNDRRDVWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)SC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


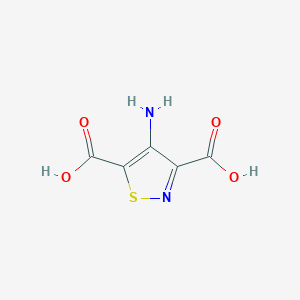
![2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-](/img/structure/B13767579.png)
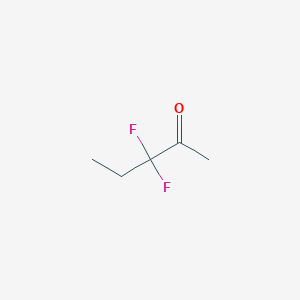
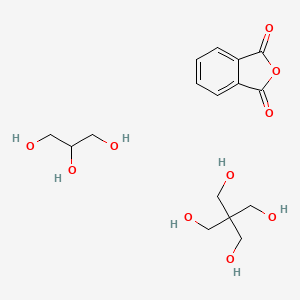
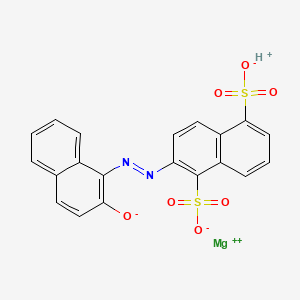
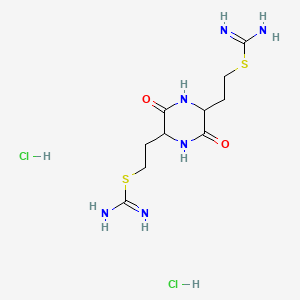
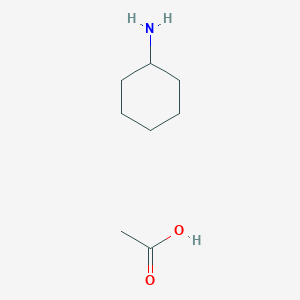
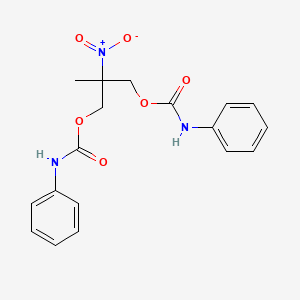
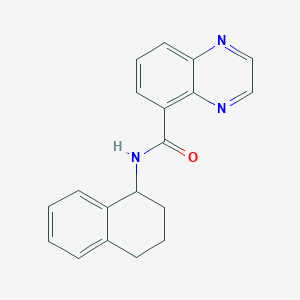
![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)


